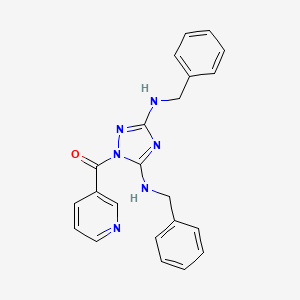![molecular formula C24H30N2O4 B4921566 N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as BMPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMPE is a piperidinecarboxamide derivative that has been synthesized by chemists using different methods.
Mécanisme D'action
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. Activation of the mu-opioid receptor results in the inhibition of pain signals and the release of dopamine, which is involved in reward and pleasure. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have high selectivity for the mu-opioid receptor, which means that it has a low affinity for other opioid receptors.
Biochemical and Physiological Effects:
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have analgesic effects in animal models, which means that it can reduce pain. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has also been shown to have rewarding effects in animal models, which means that it can produce feelings of pleasure and reward. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have low toxicity and low potential for abuse, which makes it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor, its low toxicity, and its low potential for abuse. However, N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has some limitations, including its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for the study of N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide, including its potential use as a non-addictive painkiller, as a tool for studying the mu-opioid receptor, and as a potential treatment for addiction. Further research is needed to fully understand the mechanism of action of N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide and its potential applications in various fields.
Méthodes De Synthèse
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide can be synthesized using different methods, including the reaction of 4-methoxybenzyl chloride with 2-(piperidin-1-yl)ethanamine, followed by the reaction with 2-(4-methoxyphenyl)acetic acid and oxalyl chloride. Another method involves the reaction of 4-methoxybenzyl chloride with 2-(4-methoxyphenyl)acetic acid, followed by the reaction with piperidine and oxalyl chloride. Both methods result in the formation of N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have high binding affinity for the mu-opioid receptor, which is involved in pain management and addiction. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has also been studied for its potential use as a non-addictive painkiller and as a tool for studying the mu-opioid receptor.
Propriétés
IUPAC Name |
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-29-21-8-3-18(4-9-21)13-15-25-24(28)20-7-12-23(27)26(17-20)16-14-19-5-10-22(30-2)11-6-19/h3-6,8-11,20H,7,12-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEGZWLNOYKYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)



![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)


![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)